N-benzyl-N-isopropyl-4-nitrobenzamide
Description
N-Benzyl-N-isopropyl-4-nitrobenzamide (CAS: 313496-12-7) is a benzamide derivative with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzoyl moiety, an isopropyl group (-C₃H₇), and a benzyl group (-CH₂C₆H₅) attached to the amide nitrogen. The compound is commercially available (e.g., Thermo Scientific) with a purity of 97% and is characterized by the SMILES string: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N+[O-] .
Properties
CAS No. |
313496-12-7 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34g/mol |
IUPAC Name |
N-benzyl-4-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-13(2)18(12-14-6-4-3-5-7-14)17(20)15-8-10-16(11-9-15)19(21)22/h3-11,13H,12H2,1-2H3 |
InChI Key |
WOIOOHBTONFDSI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-benzyl-N-isopropyl-4-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthetic routes:
Key Comparisons
Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, which polarizes the benzamide core and may enhance electrophilic reactivity at the aromatic ring .
Steric and Solubility Considerations: The benzyl and isopropyl groups in the target compound introduce steric bulk, which may reduce solubility in polar solvents compared to simpler analogs like N,N-diethyl-4-nitrobenzamide .
Synthetic Utility: this compound is synthesized via conventional amidation reactions, as inferred from its commercial availability and structural analogs . In contrast, N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () employs a multicomponent reaction with 4-chlorophenyl isocyanate, highlighting divergent synthetic strategies for benzamide derivatives .
Research Findings and Limitations
- Spectroscopic Data: NMR and HRMS data for analogs like N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () provide benchmarks for characterizing the target compound’s structure, though such data are absent in the provided evidence for this compound .
- Thermodynamic Properties : The absence of melting point or solubility data for the target compound limits direct comparison with analogs like N-hydroxy-4-isopropylbenzamide (melting point: 142.9–143.4°C) .
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